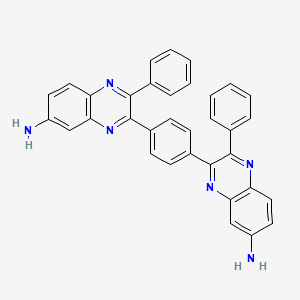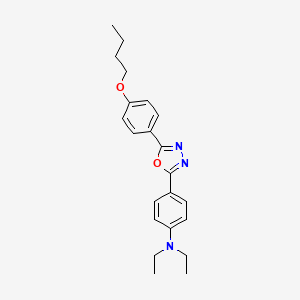![molecular formula C9H15N3O B12942075 1-[2-(Butylamino)-1H-imidazol-5-yl]ethan-1-one CAS No. 88723-14-2](/img/structure/B12942075.png)
1-[2-(Butylamino)-1H-imidazol-5-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Butylamino)-1H-imidazol-4-yl)ethanone is a chemical compound that belongs to the class of imidazole derivatives Imidazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Butylamino)-1H-imidazol-4-yl)ethanone typically involves the reaction of an imidazole derivative with a butylamine compound. The reaction conditions often include the use of solvents such as ethanol or dichloromethane and may require the presence of a catalyst to facilitate the reaction. The process generally involves heating the reactants to a specific temperature to ensure complete reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(Butylamino)-1H-imidazol-4-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other substituting reagents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
1-(2-(Butylamino)-1H-imidazol-4-yl)ethanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-(Butylamino)-1H-imidazol-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-(Butylamino)ethanol: A secondary amine with a hydroxyl group, used in the synthesis of various compounds.
N-Butyl-2-hydroxyethylamine: Another similar compound with applications in chemical synthesis.
Uniqueness: 1-(2-(Butylamino)-1H-imidazol-4-yl)ethanone is unique due to its imidazole ring structure, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds and valuable for various scientific and industrial applications.
Properties
CAS No. |
88723-14-2 |
|---|---|
Molecular Formula |
C9H15N3O |
Molecular Weight |
181.23 g/mol |
IUPAC Name |
1-[2-(butylamino)-1H-imidazol-5-yl]ethanone |
InChI |
InChI=1S/C9H15N3O/c1-3-4-5-10-9-11-6-8(12-9)7(2)13/h6H,3-5H2,1-2H3,(H2,10,11,12) |
InChI Key |
SSVARMWBTXVYKF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=NC=C(N1)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




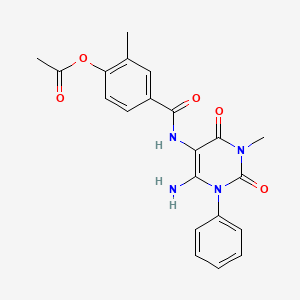
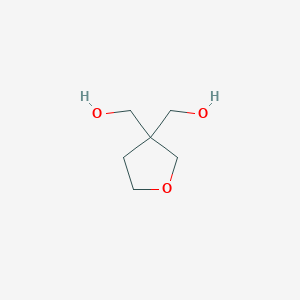

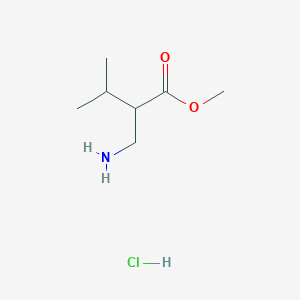
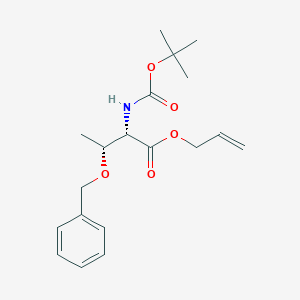
![2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-1H-purin-9-yl]acetyl]amino]acetic acid](/img/structure/B12942031.png)
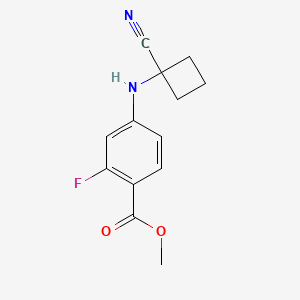
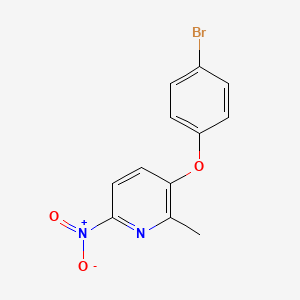
![8-Fluoro-2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one](/img/structure/B12942043.png)

